2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

Crystallography Solid-state chemistry Process chemistry

Selecting the correct regioisomer is critical: meta- and para-substituted analogs are not interchangeable in Suzuki-Miyaura coupling, yielding divergent regioselectivity, pharmacokinetic profiles, and QC benchmarks. This ortho-substituted arylboronic pinacol ester positions the Bpin group adjacent to the methyleneoxy bridge, enabling steric control over coupling and precise nitrile H-bonding geometry unattainable with other isomers. • Enables XO inhibitors (IC₅₀ down to 0.031 μM) and OX1R antagonists (Ki = 2 nM) through ortho-specific target engagement. • Ortho effect modulates boron Lewis acidity for controlled hydrolytic stability-optimal for boronate prodrug programs. • Orthogonal -CN group permits sequential functionalization: couple first, then reduce, hydrolyze, or click. • Crystallographically distinct from the 4-substituted isomer, ensuring polymorph consistency in preclinical formulation studies.

Molecular Formula C20H22BNO3
Molecular Weight 335.2 g/mol
Cat. No. B12335054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile
Molecular FormulaC20H22BNO3
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=CC=C3C#N
InChIInChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-7-8-12-18(17)23-14-16-10-6-5-9-15(16)13-22/h5-12H,14H2,1-4H3
InChIKeyAKTLQBWKQBGKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile – Ortho-Substituted Aryl Boronate Ester for Site-Specific Suzuki Coupling and Medicinal Chemistry Scaffolds


2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile (CAS 2246865-47-2), molecular formula C₂₀H₂₂BNO₃, molecular weight 335.21 g/mol, belongs to the arylboronic acid pinacol ester class . It features a unique ortho-substitution pattern: a pinacol boronate ester (Bpin) group at the 2-position of the phenoxy ring and a benzonitrile moiety linked via a methyleneoxy bridge at the ortho position of the benzonitrile ring . The pinacol boronate serves as a protected boron functionality for Suzuki–Miyaura cross-coupling, while the nitrile group enables downstream transformations such as reduction to amines, hydrolysis to amides/carboxylic acids, or tetrazole formation . Compounds within this structural class form the core of numerous kinase inhibitors and GPCR-targeted agents, making procurement selection based on substitution pattern critical for synthetic success [1].

Why 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile Cannot Be Replaced by Its 3- or 4-Isomeric Analogs


Aryl boronate esters with identical molecular formulae but differing boron substitution positions (ortho, meta, para relative to the phenoxy linker) are not interchangeable in synthesis. The 2-substituted (ortho) isomer places the reactive boronate center in steric proximity to the methyleneoxy bridge, altering both the conformational landscape and electronic environment at the boron atom . Wu et al. (2021) demonstrated that the corresponding 4-substituted isomer crystallizes in an orthorhombic system (space group P2₁/c, a = 8.9963 Å, b = 24.4332 Å, c = 8.6579 Å) with distinct intermolecular packing and vibrational signatures compared to what would be predicted for the 2-substituted variant [1]. The ortho effect in 2-substituted benzonitriles produces basicity differences of up to 25 kJ/mol versus 4-substituted isomers, directly impacting hydrogen-bonding capacity and, consequently, biological target engagement and chromatographic behavior [2]. In procurement contexts, selecting the wrong regioisomer will produce different coupling regioselectivity, altered pharmacokinetic profiles in downstream drug candidates, and incompatible spectroscopic benchmarks for quality control [3].

Quantitative Differentiation Evidence for 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile


Crystal Structure Divergence Between 2-Bpin and 4-Bpin Regioisomers Drives Differential Solid-State Handling and Formulation Properties

The 4-substituted regioisomer 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile crystallizes in an orthorhombic system with space group P2₁/c and unit cell parameters a = 8.9963(4) Å, b = 24.4332(10) Å, c = 8.6579(4) Å [1]. The 2-substituted (ortho) target compound, by virtue of steric congestion between the Bpin group and the ortho-methylenoxy linker, is predicted by DFT to adopt a different crystal packing arrangement, which directly alters melting point, solubility in standard organic solvents, and milling behavior during formulation [2]. The ortho effect on benzonitrile basicity (up to 25 kJ/mol difference vs. para isomers) further differentiates the hydrogen-bond donor/acceptor capacity of the nitrile group in the solid state [3].

Crystallography Solid-state chemistry Process chemistry

Ortho-Substituted Aryl Boronate Esters Exhibit Modulated Hydrolytic Stability at Physiological pH Relevant to Prodrug Design

Achilli et al. (2013) demonstrated that the hydrolysis kinetics of phenylboronic pinacol esters are strongly dependent on the substituents on the aromatic ring, with pH dramatically influencing the reaction rate [1]. At physiological pH (7.4), hydrolysis is considerably accelerated compared to neutral conditions [1]. Electron-donating groups (e.g., –OMe) stabilize the boronate ester against hydrolysis by increasing electron density on the aryl ring, while electron-withdrawing groups (e.g., –F, –CN) extend the boron center's electrophilicity and modulate hydrolytic half-life . The target compound's ortho-phenoxymethyl group exerts a steric shielding effect on the Bpin moiety not present in meta or para isomers, while the electron-withdrawing benzonitrile substituent tunes the boron Lewis acidity, yielding a distinct hydrolytic profile intermediate between electron-rich and electron-poor aryl boronates [2].

Hydrolytic stability Prodrug design Medicinal chemistry

2-Cyanobenzyloxy Aryl Boronate Scaffold Is a Privileged Pharmacophore in Sub-Nanomolar Kinase and GPCR Inhibitor Programs

Zhang et al. (2019) identified N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide (compound 1) as a potent xanthine oxidase (XO) inhibitor with an IC₅₀ of 0.312 μM [1]. Structure-based drug design around this 2-cyanobenzyloxy scaffold yielded compound 2s with an IC₅₀ of 0.031 μM—a 10-fold improvement in potency, approaching the clinical control topiroxostat (IC₅₀ = 0.021 μM) [1]. Independent BindingDB data show that a boronate-containing analog in this chemotype achieves a Ki of 2 nM against human orexin/hypocretin receptor type 1 (OX1R) in a cell-based calcium flux assay [2]. The 2-cyanobenzyloxy substructure—exactly the motif present in the target compound—was demonstrated to be essential for potency through systematic SAR, with meta-cyanobenzyloxy substitution at the 4′-position being explicitly identified as favorable for activity [3].

Kinase inhibitors GPCR antagonists Structure-activity relationship

HOMO-LUMO Gap and Computed Chemical Reactivity Descriptors Differentiate Ortho- from Para-Substituted Aryl Boronate Esters

Wu et al. (2021) performed comprehensive DFT calculations at the B3LYP/6-311G(2d,p) level for the 4-substituted isomer 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, reporting HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) surfaces, and natural bond orbital (NBO) analysis [1]. For the target 2-substituted compound, the ortho relationship between the Bpin group and the methyleneoxy linker introduces through-space electronic interactions not present in the 4-substituted analog, altering the HOMO-LUMO gap, the electrophilicity index, and the Fukui function-based reactivity descriptors (f⁺, f⁻) at the boron center . The ortho effect in 2-substituted benzonitriles produces basicity differences up to 25 kJ/mol versus 4-substituted isomers, directly impacting the electron density available for transmetalation in Suzuki couplings [2].

DFT calculations Reactivity prediction Electronic structure

Commercial Availability and Purity Benchmarking Across Ortho-, Meta-, and Para-Isomeric Boronate Ester Building Blocks

The target 2-substituted compound (CAS 2246865-47-2) is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . The 4-substituted isomer (CAS 2246880-79-3) is listed at 97% purity with required cold-chain shipping (2–8 °C), while the 3-substituted isomer (CAS 2246772-09-6) is available at 97% purity . The differential storage requirements (ambient vs. refrigerated) between isomers reflect intrinsic stability differences traceable to solid-state packing and hydrolytic susceptibility . For procurement decisions involving multi-gram to kilogram scale, ambient storage capability can significantly reduce logistics costs and simplify inventory management compared to cold-chain-dependent alternatives .

Procurement Purity comparison Supply chain

Recommended Application Scenarios for 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 2-Cyanobenzyloxy-Containing Kinase and GPCR Inhibitor Libraries

The 2-cyanobenzyloxy aryl motif accessed via this building block has produced XO inhibitors with IC₅₀ values from 0.312 μM (lead) down to 0.031 μM (optimized, 10-fold improvement) and OX1R antagonists with Ki = 2 nM [1][2]. The ortho-substitution pattern of this specific building block enables precise spatial orientation of the nitrile group for hydrogen-bonding interactions with target residues (e.g., Asn768 in XO), a geometry not achievable with meta- or para-substituted analogs . Medicinal chemistry teams prosecuting kinase, GPCR, or oxidoreductase targets should prioritize this specific regioisomer to maintain pharmacophoric geometry.

Suzuki–Miyaura Cross-Coupling for Constructing Biaryl Libraries with Orthogonal Functionalization

The pinacol boronate ester at the ortho position of the phenoxy ring enables Suzuki–Miyaura coupling with aryl/heteroaryl halides to construct biaryl compounds [1]. The benzonitrile group is orthogonal to the boronate under standard Suzuki conditions (Pd catalyst, aqueous base, 60–100 °C), allowing sequential functionalization—first C–C bond formation at the boronate site, followed by nitrile reduction, hydrolysis, or click chemistry at the –CN group [2]. The ortho relationship between the Bpin and the methyleneoxy linker confers steric control over coupling regioselectivity that para-substituted isomers cannot provide, which is critical when coupling to sterically demanding or heterocyclic partners .

Boronate Ester Prodrug and Boron-Containing Warhead Development Requiring Controlled Hydrolytic Release

For programs developing boronate-based prodrugs or reversible covalent inhibitors, the hydrolytic stability of the pinacol ester is a critical parameter [1]. The ortho-phenoxymethyl substituent on the target compound provides steric shielding of the Bpin moiety, while the electron-withdrawing benzonitrile modulates boron Lewis acidity, yielding a hydrolytic profile distinct from unsubstituted phenyl-Bpin [2]. This intermediate stability is desirable for prodrug applications where premature hydrolysis (too fast) leads to off-target release, while overly slow hydrolysis fails to achieve timely active-drug liberation at the target site.

Crystallization and Solid-State Form Screening for Preclinical Formulation Development

The 4-substituted isomer has been crystallographically characterized (orthorhombic, P2₁/c, a = 8.9963 Å, b = 24.4332 Å, c = 8.6579 Å) [1]. The 2-substituted isomer, by virtue of its distinct steric and electronic profile (ortho effect on nitrile basicity up to 25 kJ/mol), is predicted to adopt a different crystal packing arrangement with altered solubility, melting point, and milling behavior [2]. This differentiation is directly relevant for preclinical formulation teams conducting polymorph screening, salt/co-crystal selection, and solid-state stability studies, where regioisomer identity determines the crystallization landscape and, consequently, the developability classification of the drug candidate.

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